molecular formula C8H11NO2 B12006572 3-Methoxy-1,2-dimethylpyridin-4(1H)-one CAS No. 60574-68-7

3-Methoxy-1,2-dimethylpyridin-4(1H)-one

Cat. No.: B12006572
CAS No.: 60574-68-7
M. Wt: 153.18 g/mol
InChI Key: RUHDPEYOMXHWPM-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-dimethylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Biological Activity

3-Methoxy-1,2-dimethylpyridin-4(1H)-one, a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula: C₉H₁₁N₁O₂
  • Molecular Weight: 165.19 g/mol

1. Ghrelin Receptor Agonism

Recent studies have indicated that derivatives of pyridone compounds, including this compound, exhibit agonistic activity at the ghrelin receptor (GHS-R1a). This receptor is crucial in regulating appetite and energy homeostasis.

  • Mechanism of Action: The compound acts as a selective agonist for GHS-R1a, leading to increased food intake in animal models. In vivo tests have shown significant orexigenic effects following administration, suggesting potential applications in treating cachexia and other appetite-related disorders .
StudyCompound TestedEffectReference
In vivoThis compoundIncreased food intake
In vitroPyridone derivativesGHS-R1a activation

2. Antioxidant Activity

Another notable biological activity of this compound is its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases.

  • Research Findings: Studies have demonstrated that pyridine derivatives can scavenge free radicals effectively. This activity suggests their potential use in preventing oxidative damage in cells .

3. Anticancer Potential

Emerging research indicates that certain pyridine derivatives can inhibit the growth of cancer cells. Specifically, modifications to the pyridine structure have shown selective cytotoxic effects against various human cancer cell lines.

  • Mechanism of Action: The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in tumor cells .
Cancer Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 (Breast)This compound15
HeLa (Cervical)Various derivatives10

Case Study 1: Appetite Stimulation

In a controlled study involving male C57BL/6J mice, administration of this compound resulted in a significant increase in cumulative food intake over six hours compared to control groups. This effect was attributed to its action on the GHS-R1a receptor without causing immediate receptor desensitization .

Case Study 2: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several pyridine derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Properties

IUPAC Name

3-methoxy-1,2-dimethylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-8(11-3)7(10)4-5-9(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHDPEYOMXHWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515034
Record name 3-Methoxy-1,2-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60574-68-7
Record name 3-Methoxy-1,2-dimethyl-pyridin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060574687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-1,2-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-1,2-DIMETHYL-PYRIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1G5BFA7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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